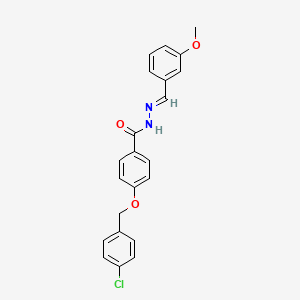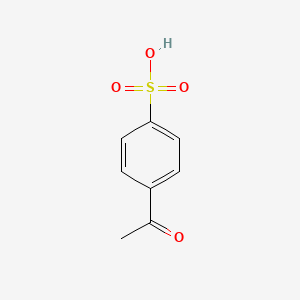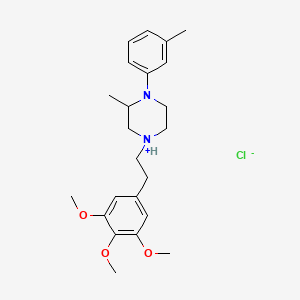
C20H19BrN4O3S3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C20H19BrN4O3S3 is a complex organic molecule that features a bromine atom, multiple nitrogen and sulfur atoms, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C20H19BrN4O3S3 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of a thiadiazole ring, which involves the reaction of a thioamide with a hydrazine derivative under acidic conditions.
Introduction of the Bromobenzyl Group: The next step involves the introduction of a bromobenzyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the thiadiazole intermediate with a bromobenzyl halide in the presence of a base.
Formation of the Pyrrolidinylsulfonyl Group: The final step involves the introduction of a pyrrolidinylsulfonyl group through a sulfonylation reaction. This is achieved by reacting the intermediate with a pyrrolidinylsulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
C20H19BrN4O3S3: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学研究应用
C20H19BrN4O3S3: has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which C20H19BrN4O3S3 exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may bind to specific enzymes or receptors, altering their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.
相似化合物的比较
C20H19BrN4O3S3: can be compared with other similar compounds, such as:
C20H19ClN4O3S3: This compound has a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
C20H19IN4O3S3: This compound has an iodine atom instead of a bromine atom. The larger size and different electronic properties of iodine can result in distinct chemical and biological properties.
C20H19BrN4O2S3: This compound lacks one oxygen atom compared to . The absence of an oxygen atom can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and biological properties.
属性
分子式 |
C20H19BrN4O3S3 |
|---|---|
分子量 |
539.5 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19BrN4O3S3/c1-12-3-5-13(6-4-12)10-29-19-24-25-20(31-19)30-11-17(26)23-22-9-14-7-15(21)18(27)16(8-14)28-2/h3-9,27H,10-11H2,1-2H3,(H,23,26)/b22-9+ |
InChI 键 |
QNTCYMXUTIABDF-LSFURLLWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)OC |
规范 SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)

![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)



![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)

